REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([I:18])=[C:8]1I.CC[Mg+].[Br-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:11][CH:10]([CH2:16]1)[N:9]1[C:5]2=[N:6][C:7]([I:18])=[CH:8]1 |f:1.2|
|
Name
|
9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene
|
Quantity
|
119.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C3=NC(=C(N3C3CC(C2=CC1)C3)I)I
|
Name
|
|
Quantity
|
90.7 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −40° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 500 mL of 5% hydrogen chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×500 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 259 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 285.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |